Cloricromen hydrochloride
Description
Contextualization within Coumarin (B35378) Derivative Research
Cloricromen (B1669239) hydrochloride is a derivative of coumarin, a benzopyrone that forms the core of many compounds with significant biological activities. drugfuture.comnih.gov The coumarin family is notable in medicinal chemistry, with various derivatives developed for different therapeutic purposes. researchgate.net For instance, compounds like Warfarin and Acenocoumarol are well-known anticoagulants that function as vitamin K antagonists. smolecule.com
Cloricromen is structurally an analogue of Carbocromen, but features a key modification: the inclusion of a chlorine atom. smolecule.com This structural alteration is significant as modifications to the basic coumarin structure, such as the addition of substituents, can enhance biological activity. smolecule.com Research in this area focuses on how such chemical changes influence the pharmacological properties of the compounds, with the goal of developing novel agents for conditions like thrombosis. researchgate.net Studies have explored coumarin derivatives for their potential anti-inflammatory, antithrombotic, and neuroprotective effects. researchgate.netnih.gov
Historical Perspective of Investigational Compounds in Thrombo-Inflammation Research
The exploration of compounds to treat thrombo-inflammatory diseases has a rich history marked by serendipitous discoveries and systematic chemical development. ahajournals.org Early efforts can be traced back to the use of natural remedies, such as willow bark, which eventually led to the isolation of salicylates and the synthesis of acetylsalicylic acid (Aspirin) in the late 19th century. ahajournals.orgnih.gov Aspirin became a cornerstone therapy due to its anti-inflammatory, antipyretic, and antiplatelet actions. nih.gov
Another major stream of discovery began with a hemorrhagic disorder in cattle that consumed spoiled sweet clover, leading to the identification of dicumarol (B607108) in 1939. ahajournals.org This discovery paved the way for the development of oral anticoagulants. ahajournals.org Over the decades, research has evolved from these foundational discoveries to the development of more targeted agents. Scientists have sought to create compounds with improved efficacy and different mechanisms of action, targeting various pathways in the coagulation and inflammation cascades. nih.govahajournals.org This ongoing search for more refined therapeutic agents provides the context for the investigation of synthetic molecules like Cloricromen hydrochloride, which targets platelet function and vascular processes. smolecule.compatsnap.com
Scope and Research Significance of this compound Studies
The primary research significance of this compound lies in its function as an inhibitor of platelet aggregation. medchemexpress.compatsnap.com Platelets play a critical role in forming blood clots, and excessive aggregation can lead to thrombotic events. patsnap.compatsnap.com Cloricromen has been investigated for its ability to interfere with this process, specifically by inhibiting the action of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. smolecule.compatsnap.com
Beyond its antiplatelet effects, research has also highlighted its vasodilatory properties, particularly as a coronary vasodilator, which enhances blood flow. wikipedia.orgpatsnap.com Studies have also demonstrated that Cloricromen exerts protective effects in experimental models of inflammation. medkoo.comnih.gov Research has shown it can reduce the production of pro-inflammatory mediators like tumor necrosis factor (TNF) and attenuate inflammatory cell infiltration in tissues. nih.govnih.gov This multifaceted activity, combining antiplatelet, vasodilatory, and anti-inflammatory potential, makes this compound a compound of interest in the study of cardiovascular and thrombo-inflammatory diseases. patsnap.compatsnap.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-[[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetate;hydrochloride | smolecule.com |
| CAS Number | 74697-28-2 | drugfuture.com |
| Molecular Formula | C20H27Cl2NO5 | smolecule.com |
| Molecular Weight | 432.34 g/mol | drugfuture.com |
| Melting Point | 219-220°C | drugfuture.com |
| Canonical SMILES | CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | smolecule.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCZJRFQJNGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046499 | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74697-28-2 | |
| Record name | Cloricromen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORICROMEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Cloricromen Hydrochloride
Established Reaction Pathways
The most well-documented synthetic route to Cloricromen (B1669239) involves a series of distinct chemical transformations, each designed to build a specific part of the final molecule. wikipedia.org The process begins with the separate synthesis of two key intermediates that are later combined to form the core structure. wikipedia.orgsmolecule.com
Table 1: Established Reaction Pathways for Cloricromen Synthesis
| Step | Reaction Name/Type | Reactants | Reagents/Conditions | Purpose |
|---|---|---|---|---|
| 1 | Base-Catalyzed Alkylation | Ethyl acetoacetate (B1235776), 2-Chlorotriethylamine | Sodium ethoxide (NaOEt) | Introduces the diethylaminoethyl side chain. wikipedia.orgsmolecule.com |
| 2 | Electrophilic Aromatic Substitution (Disulfonation) | Resorcinol (B1680541) | Concentrated sulfuric acid (96%) | Prepares the resorcinol ring for regioselective chlorination. wikipedia.orgsmolecule.com |
| 3 | Electrophilic Aromatic Substitution (Chlorination) | 4,6-Dihydroxybenzene-1,3-disulfonic acid | Potassium chlorate (B79027) | Introduces the chlorine atom at the desired position. wikipedia.orgsmolecule.com |
| 4 | De-sulfonation | 5-Chloro-4,6-dihydroxybenzene-1,3-disulfonic acid | Dilute acid | Removes the sulfonate directing groups to yield 2-chlororesorcinol. wikipedia.orgsmolecule.com |
| 5 | Pechmann Condensation (Acid-Catalyzed) | The product of Step 1, 2-Chlororesorcinol (from Step 4) | Acid catalyst | Forms the heterocyclic chromenone (coumarin) ring system. wikipedia.orgsmolecule.com |
| 6 | Williamson Ether Synthesis (Alkylation) | The product of Step 5, Ethyl bromoacetate | Base (e.g., K₂CO₃) | Attaches the ethoxycarbonylmethoxy group to the phenolic hydroxyl. wikipedia.orgsmolecule.com |
The synthesis initiates with a base-catalyzed alkylation of ethyl acetoacetate. wikipedia.org In this step, a strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate. smolecule.comchemistryviews.org This enolate then reacts with 2-chlorotriethylamine via a nucleophilic substitution reaction to yield an intermediate where the diethylaminoethyl side chain has been attached. wikipedia.orgsmolecule.com This side chain is a critical structural feature for the compound's activity. smolecule.com
In a parallel sequence, resorcinol undergoes derivatization to introduce a chlorine atom at a specific position. wikipedia.org This is achieved through a multi-step process starting with the disulfonation of resorcinol using concentrated sulfuric acid, which yields 4,6-dihydroxybenzene-1,3-disulfonic acid. wikipedia.org The sulfonic acid groups act as blocking and directing groups, facilitating the subsequent chlorination with potassium chlorate at the desired position to form 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid. wikipedia.org Following chlorination, the sulfonate groups are removed by treatment with dilute acid, a process known as de-sulfonation, to furnish the key intermediate, 2-chlororesorcinol. wikipedia.orgsmolecule.com
The formation of the core chromenone (or coumarin) ring system is accomplished through an acid-catalyzed condensation reaction. smolecule.com This reaction, a type of Pechmann condensation, involves the reaction between the previously synthesized alkylated ethyl acetoacetate derivative and 2-chlororesorcinol. wikipedia.orgresearchgate.net The acid catalyst facilitates the cyclization and dehydration, resulting in the formation of the bicyclic chromenone structure. wikipedia.org
The final step in the synthesis of the Cloricromen molecule is an etherification reaction. wikipedia.org Specifically, it is a Williamson ether synthesis, where the phenolic hydroxyl group on the chromenone intermediate is deprotonated by a base to form an alkoxide. smolecule.commasterorganicchemistry.com This nucleophilic alkoxide then reacts with an alkylating agent, ethyl bromoacetate, to form the final ether linkage, completing the synthesis of Cloricromen. wikipedia.orglibretexts.org
Acid-Catalyzed Condensation Reactions in Chromenone Ring Formation
Precursor Compounds and Intermediate Derivatization Strategies
The synthesis of Cloricromen hydrochloride relies on several readily available precursor compounds and proceeds through a series of stable, isolable intermediates. The strategic derivatization of these intermediates is key to constructing the final molecule with the correct regiochemistry.
Research into Synthetic Pathway Optimization and Novel Route Development
Efficiency and Yield Enhancement Studies
The classical synthesis of the coumarin (B35378) intermediate often involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. Studies on the synthesis of related coumarins have shown that the choice of catalyst and reaction medium can significantly impact the yield. For instance, in the Pechmann condensation for producing 7-hydroxy-4-methylcoumarin, a key intermediate skeleton for compounds like cloricromen, various acid catalysts have been investigated. A comparative study found that while dilute sulfuric acid and concentrated hydrochloric acid gave lower yields, concentrated sulfuric acid proved to be an optimal reagent, affording the product in 88% yield when the reaction was initiated at a low temperature (5 °C) and then stirred at room temperature for 18 hours. jetir.org
Modern approaches to enhance yield and efficiency in coumarin synthesis often employ solid acid catalysts and alternative energy sources. For example, the use of Amberlyst-15, a sulfonic acid resin, under solvent-free microwave irradiation has been shown to produce 7-hydroxy-4-methylcoumarin in yields as high as 97% in just 20 minutes. nih.gov This represents a significant improvement over conventional heating methods. The optimization of reaction temperature is also critical; for the Amberlyst-15 catalyzed reaction, the yield improved with increasing temperature up to 110°C, but decreased at higher temperatures due to the formation of byproducts. scispace.com
The synthesis of 2-chlororesorcinol, another key precursor, has also been a focus of optimization. A novel preparation method utilizing sulfuryl chloride instead of traditional chlorinating agents, followed by a specific purification process involving low-temperature acidification and solvent extraction, has been reported to achieve a high yield of 90%. google.com
The following table summarizes the yields of key steps in the synthesis of cloricromen and related intermediates under different conditions, illustrating the impact of synthetic methodologies on efficiency.
| Step | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Coumarin Formation (Pechmann Condensation) | Resorcinol, Ethyl acetoacetate | conc. H2SO4, 5°C to RT | 88 | jetir.org |
| Coumarin Formation (Pechmann Condensation) | Resorcinol, Ethyl acetoacetate | Amberlyst-15, Microwave, 100°C, 20 min | 97 | nih.gov |
| 2-Chlororesorcinol Preparation | 1,3-Cyclohexanedione, Sulfuryl chloride | Low-temp acidification, Dichloromethane wash | 90 | google.com |
These studies highlight a trend towards the use of solid acid catalysts and microwave assistance to achieve higher yields, shorter reaction times, and more environmentally friendly processes in the synthesis of coumarin derivatives, which are principles directly applicable to enhancing the production of this compound.
Stereochemical Control in Synthesis Research
Cloricromen possesses a stereocenter, making the control of its stereochemistry an important aspect of its synthesis, particularly for developing enantiomerically pure forms of the drug. Research in the broader field of coumarin synthesis has explored various methods for achieving stereochemical control, which can be extrapolated to the synthesis of cloricromen.
Asymmetric catalysis is a primary strategy for introducing chirality in a controlled manner. For 3-substituted coumarins, which share a structural feature with cloricromen, several enantioselective synthetic methods have been developed. One approach involves the catalytic asymmetric vinylogous Michael addition of coumarins to unsaturated ketones. The use of a chiral-at-metal Rh(III) complex as a catalyst has been shown to produce highly enantioenriched compounds with yields ranging from 41–99% and enantiomeric excesses (ee) of 84–99%. rsc.org
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives. Chiral squaramide catalysts have been successfully employed in the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to β,γ-unsaturated α-ketoesters, affording coumarin derivatives in good yields and high enantioselectivities with a low catalyst loading of just 1 mol%. benthamdirect.com Similarly, chiral tertiary amine-squaramide catalysts have been developed for these types of reactions. benthamdirect.com Other organocatalytic approaches include the use of chiral primary amine thioureas, which have been used to synthesize optically pure (S)-warfarin, a related coumarin derivative, in excellent yields and enantioselectivities. beilstein-journals.org
The development of stereoselective reactions for constructing the core structures found in cloricromen is an active area of research. For instance, the synthesis of dihydrocoumarin-fused dihydropyranones has been achieved with high enantioselectivity using a chiral tertiary amine catalyst. nih.gov While these methods have not been explicitly reported for the synthesis of cloricromen itself, they represent the current state-of-the-art in stereochemical control for related coumarin structures and provide a clear pathway for the future development of an enantioselective synthesis of this compound.
The table below presents examples of chiral catalysts and their effectiveness in the synthesis of coumarin derivatives, showcasing the potential for stereochemical control.
| Catalyst Type | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Rh(III) Complex | Asymmetric Vinylogous Michael Addition | 3-Substituted Coumarins | 41-99 | 84-99 | rsc.org |
| Chiral Squaramide | Asymmetric Michael Addition | Warfarin Analogs | Good | High | benthamdirect.com |
| Chiral Primary Amine Thiourea | Asymmetric Michael Addition | (S)-Warfarin | up to 97 | up to 95 | beilstein-journals.org |
| Chiral Tertiary Amine | [4+2] Cyclization | Dihydrocoumarin-fused dihydropyranones | up to 97 | up to 90 | nih.gov |
The analysis of the stereochemistry of the final products is typically carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism, often in conjunction with computational modeling to determine the absolute configuration of the chiral centers. mdpi.comleibniz-fmp.denih.govresearchgate.netfrontiersin.org
Molecular and Cellular Mechanisms of Action of Cloricromen Hydrochloride
Antiplatelet Mechanisms at the Molecular and Subcellular Levels
Cloricromen (B1669239) hydrochloride exerts its antiplatelet effects through a multi-targeted approach, interfering with critical steps in platelet activation and aggregation. smolecule.com As a platelet aggregation inhibitor, it plays a role in preventing thrombotic events. medchemexpress.compatsnap.comwikipedia.org
Inhibition of Platelet Aggregation Signaling Cascades
Cloricromen hydrochloride demonstrates a potent, dose-dependent inhibition of platelet aggregation. smolecule.com Research indicates that concentrations between 5 and 30 micromolar are effective in this inhibition. nih.gov The compound interferes with the signaling cascades initiated by various platelet agonists, including thrombin, a powerful activator of platelets. smolecule.comnih.gov
One of the key mechanisms is the inhibition of the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. patsnap.com Elevated cAMP levels, in turn, inhibit the release of granules that promote aggregation. patsnap.com
Furthermore, Cloricromen demonstrates a synergistic effect with other antiplatelet agents. Studies have shown that it potentiates the anti-aggregatory effects of iloprost (B1671730) (a prostacyclin analogue) and sodium nitroprusside, which acts through a nitric oxide (NO)-like mechanism. nih.gov This suggests that Cloricromen can amplify the effects of both endogenous and exogenous antiplatelet compounds. nih.gov
| Agonist | Effect of Cloricromen | Key Findings |
| Thrombin | Inhibition of platelet aggregation | Cloricromen at 5-30 µM inhibits thrombin-induced platelet aggregation. nih.gov |
| Iloprost | Potentiation of anti-aggregatory effect | Cloricromen enhances the inhibitory action of this prostacyclin analogue. nih.gov |
| Sodium Nitroprusside | Potentiation of anti-aggregatory effect | Cloricromen increases the antiplatelet activity of this NO-donating compound. nih.gov |
Thromboxane (B8750289) A2 Pathway Modulation and Antagonism
This compound significantly interferes with the thromboxane A2 (TXA2) pathway, a critical component of platelet activation and vasoconstriction. patsnap.comsmolecule.com TXA2, produced by activated platelets, is a potent prothrombotic agent that stimulates the activation of new platelets and enhances their aggregation. wikipedia.org
By inhibiting the synthesis or function of TXA2, Cloricromen effectively reduces the risk of abnormal clot formation. patsnap.com This modulation of the thromboxane-prostaglandin system is a cornerstone of its antiplatelet activity. smolecule.com The compound has been shown to modulate the activity of cyclooxygenase enzymes, which are upstream of TXA2 synthesis. smolecule.com
Effects on Platelet Activation and Shape Change Processes
Upon activation, platelets undergo a dramatic transformation from their resting discoid shape to a more spherical form with extended pseudopods. biomolther.orgnih.govnih.gov This shape change is a prerequisite for effective aggregation and adhesion. biomolther.org this compound influences these initial stages of platelet activation. smolecule.com
Anti-inflammatory Mechanisms in Cellular Systems
In addition to its antiplatelet effects, this compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators and interfering with key signaling pathways. patsnap.com
Modulation of Pro-inflammatory Cytokine and Chemokine Synthesis
Cloricromen has been shown to inhibit the synthesis of pro-inflammatory cytokines and chemokines. patsnap.com A key finding is its ability to decrease the production of tumor necrosis factor-alpha (TNF-α) in rat macrophages. nih.gov This inhibition occurs at a pre-transcriptional level. nih.gov Research has demonstrated that Cloricromen inhibits lipopolysaccharide-induced TNF-α release in a dose-dependent manner. smolecule.com
The compound also suppresses the production of other pro-inflammatory cytokines like interleukin-1 beta. smolecule.com By reducing the levels of these signaling molecules, Cloricromen helps to dampen the inflammatory response. patsnap.com
| Cytokine/Chemokine | Effect of Cloricromen | Experimental Model |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | Rat macrophages nih.gov |
| Interleukin-1 beta (IL-1β) | Suppression of production | smolecule.com |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Research
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govwikipedia.org Cloricromen has been found to inhibit the activation of NF-κB in a dose-dependent manner. nih.gov This is a crucial mechanism underlying its anti-inflammatory effects. nih.gov
The activation of NF-κB is a critical step in the expression of many pro-inflammatory genes. frontiersin.orgfrontiersin.org Studies have shown that Cloricromen interferes with the early signal transduction pathway triggered by lipopolysaccharide (LPS), a potent activator of the immune system. nih.gov While LPS binding to its receptor typically activates both protein kinase C (PKC) and NF-κB, Cloricromen's inhibitory effect is primarily targeted at the NF-κB pathway, with only slight effects on PKC translocation. nih.gov Furthermore, Cloricromen has been shown to inhibit LPS-induced cellular oxidative activity, which is an important step for NF-κB activation. nih.gov
| Signaling Pathway | Effect of Cloricromen | Key Findings |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | Dose-dependent inhibition; interferes with LPS-induced activation. nih.gov |
| Protein Kinase C (PKC) | Slight effect on translocation | Suggests specificity for the NF-κB pathway over PKC. nih.gov |
Inhibition of Leukocyte Infiltration at the Cellular Interface
This compound has demonstrated significant effects on the processes of leukocyte recruitment and activation, which are key components of its anti-inflammatory properties. smolecule.com Research indicates that the compound impedes leukocyte adhesion to endothelial cells and curtails their migration to inflammatory sites. smolecule.com This inhibitory action extends to multiple stages of the leukocyte recruitment cascade, including adhesion, rolling, and transmigration. smolecule.com
In experimental models of ischemia and reperfusion, cloricromen has been shown to substantially decrease leukocyte infiltration into tissues. smolecule.com This is evidenced by a reduction in myeloperoxidase activity in post-ischemic muscle. smolecule.com Specifically, the compound has been observed to reduce leukocyte recruitment by approximately 60% in these models. smolecule.com This dampening of leukocyte infiltration is a crucial mechanism contributing to the compound's tissue-protective effects and its ability to lessen inflammatory damage. smolecule.com Studies have shown that cloricromen inhibits the adhesion of polymorphonuclear cells to endothelial cells in a dose-dependent manner, with observable effects at concentrations between 5 and 50 micromolar. smolecule.com Furthermore, the compound also inhibits the generation of superoxide (B77818) and chemotaxis in polymorphonuclear cells, indicating a broad impact on leukocyte function. smolecule.com
Antioxidant Activity at the Cellular and Molecular Level
Cloricromen exhibits notable antioxidant properties, which play a role in its therapeutic profile. patsnap.com Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. patsnap.com Cloricromen's ability to scavenge free radicals helps to protect cells and tissues from oxidative damage. patsnap.com
Mitigation of Oxidative Stress Components in Cellular Models
In cellular models, cloricromen has been shown to mitigate components of oxidative stress. patsnap.comgoogleapis.com Oxidative stress occurs when there is an excess of reactive oxygen species (ROS) relative to the cell's antioxidant defenses, leading to potential damage to lipids, proteins, and DNA. mdpi.comfrontiersin.org By reducing the levels of these damaging free radicals, cloricromen helps to alleviate the cellular damage associated with conditions like cardiovascular and inflammatory diseases. patsnap.com This antioxidant action is a key facet of its multifaceted mechanism of action. patsnap.com
Endothelial Function Modulation Research
Cloricromen has been found to influence the function of the endothelium, the layer of cells lining the blood vessels. patsnap.com Healthy endothelial function is vital for maintaining vascular homeostasis. patsnap.comlifelinecelltech.com
Enhancement of Nitric Oxide (NO) Bioavailability in Endothelial Cells
A key aspect of cloricromen's effect on endothelial function is its ability to enhance the bioavailability of nitric oxide (NO). smolecule.compatsnap.com NO is a critical molecule that promotes vasodilation (the widening of blood vessels) and inhibits platelet aggregation. patsnap.com Reduced NO bioavailability is a characteristic of endothelial dysfunction. nih.govfrontiersin.org Research has shown that cloricromen enhances endothelial function by increasing the availability of NO, which in turn supports its antithrombotic and anti-inflammatory effects. smolecule.compatsnap.com Furthermore, a synergistic relationship exists between cloricromen and NO donors; cloricromen enhances the antiplatelet effects of endogenously released nitric oxide-like factors. smolecule.com
Impact on Vascular Homeostasis at the Cellular Level
Table of Compounds
| Compound Name |
| This compound |
| Nitric Oxide |
| Superoxide |
Interactive Data Table: Effects of Cloricromen on Leukocyte and Endothelial Function
| Parameter | Effect of Cloricromen | Concentration Range | Experimental Model |
| Leukocyte Recruitment | ~60% reduction | Not specified | Inflammation models smolecule.com |
| Polymorphonuclear Cell Adhesion | Dose-dependent inhibition | 5-50 micromolar | Endothelial cell co-culture smolecule.com |
| Polymorphonuclear Cell Superoxide Generation | Inhibition | Not specified | In vitro assays smolecule.com |
| Polymorphonuclear Cell Chemotaxis | Inhibition | Not specified | In vitro assays smolecule.com |
| Endothelial Nitric Oxide Bioavailability | Enhancement | Not specified | Endothelial cell studies smolecule.compatsnap.com |
Coronary Vasodilatory Mechanisms in Isolated Vascular Tissues
This compound, a coumarin (B35378) derivative, is recognized for its vasodilatory properties, which contribute to its therapeutic potential in cardiovascular conditions by enhancing coronary blood flow and myocardial perfusion. smolecule.com The compound's mechanism of action involves influencing vascular smooth muscle function and pathways dependent on the endothelium. smolecule.com
Research indicates that cloricromen may enhance the bioavailability of nitric oxide (NO), a key molecule in promoting vasodilation and maintaining vascular health. smolecule.comnih.gov Studies on isolated thoracic aortas from rats subjected to endotoxin-induced shock demonstrated that in vivo treatment with cloricromene partially prevented the loss of tone and improved the reactivity of the aortic rings to the vasoconstrictor phenylephrine. nih.gov This suggests an effect on the vascular response mechanisms under pathological conditions.
Furthermore, the vasodilatory effects of cloricromen are proposed to involve the modulation of various signaling pathways within vascular smooth muscle cells. smolecule.com There is a suggestion that cloricromen may interact with voltage-gated potassium channels, which are crucial in the regulation of vascular tone. smolecule.com The vasodilatory action of cloricromen appears to be more significant during periods of heightened metabolic demand, indicating a potential role in coupling myocardial oxygen consumption with coronary blood flow. smolecule.com
While direct studies on isolated coronary arteries of cloricromen are not extensively detailed in the available literature, the general mechanism of vasodilators often involves the stimulation of calcium release in endothelial cells, leading to the activation of nitric oxide synthase and the subsequent relaxation of vascular smooth muscle cells. nih.gov
Enzymatic Interaction and Inhibition Profiles
The primary enzymatic interactions of this compound appear to be linked to its anti-inflammatory and antithrombotic activities. One of the key putative targets is inducible nitric oxide synthase (iNOS) . Cloricromene has been shown to inhibit the induction of iNOS in both intact aortas from endotoxin-shocked rats and in a murine macrophage cell line (J774). nih.gov This inhibition occurs at the expression level rather than affecting the activity of the existing enzyme. nih.gov
Another area of enzymatic interaction relates to its antiplatelet effects. Cloricromen is known to inhibit platelet aggregation. nih.govmedchemexpress.com This action is thought to be mediated, at least in part, by antagonizing the pathways activated during platelet activation, such as those involving thromboxane A2. arvojournals.org
Additionally, studies on diabetic and hyperlipidemic rabbits suggest that cloricromene may influence enzymes involved in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.net Specifically, it was observed to affect the activity of 3-hydroxyanthranilate 3,4-dioxygenase in the liver and kynurenine-oxoglutarate transaminase in the kidneys. researchgate.net The activity of the scavenger enzyme Cu/Zn superoxide dismutase (Cu/Zn SOD) in the small intestine was also found to be significantly increased in rabbits treated with cloricromene. researchgate.net
While not definitively confirmed for Cloricromen itself, other coumarin derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory process. nih.govmdpi.com Given Cloricromen's anti-inflammatory properties, these enzymes represent potential, though not yet confirmed, targets.
Table 1: Putative Enzyme Targets of this compound
| Enzyme/Pathway | Observed Effect | Investigated Model | Reference(s) |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of enzyme induction | Endotoxin-shocked rats (aorta), Murine macrophages (J774) | nih.gov |
| Platelet Aggregation Pathways | Inhibition of platelet aggregation | Human platelets | nih.gov |
| Tryptophan Metabolism Enzymes | Modulation of enzyme activity | Diabetic/hyperlipidemic rabbits | researchgate.net |
| - 3-hydroxyanthranilate 3,4-dioxygenase | Slight increase in activity (liver) | Diabetic/hyperlipidemic rabbits | researchgate.net |
| - Kynurenine-oxoglutarate transaminase | Reduced activity in kidneys (control animals) | Rabbits | researchgate.net |
| Cu/Zn Superoxide Dismutase (SOD) | Increased activity (small intestine) | Diabetic/hyperlipidemic rabbits | researchgate.net |
Detailed mechanism-based enzyme inhibition studies for this compound are not extensively available in the public domain. However, existing research provides some insights into its inhibitory actions.
The inhibition of inducible nitric oxide synthase (iNOS) by cloricromene appears to be concentration-dependent. nih.gov In studies with murine J774 macrophages, cloricromene added concomitantly with lipopolysaccharide (LPS) inhibited nitrite (B80452) production. nih.gov The maximum inhibition was observed when the drug was added before the LPS challenge, and it was ineffective when administered after the endotoxin, which strongly suggests that cloricromene inhibits the expression of the enzyme rather than its catalytic activity. nih.gov
Regarding its antiplatelet effects, cloricromene has been shown to cause a dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements in aequorin-loaded platelets stimulated by ADP alone or in combination with adrenaline. nih.gov This suggests an interference with the signaling cascade leading to platelet activation.
The general principles of enzyme inhibition can be categorized as competitive, uncompetitive, and noncompetitive, each with distinct kinetic profiles. patsnap.com For a definitive understanding of Cloricromen's inhibitory mechanism on its target enzymes, further kinetic studies would be required to determine parameters such as the inhibition constant (Ki) and the type of inhibition.
Specific structure-activity relationship (SAR) studies focusing on the enzymatic modulation of this compound are not widely reported. However, general SAR principles for coumarin derivatives can provide some context.
The coumarin scaffold is a common feature in many compounds with diverse biological activities, and modifications to this core structure can significantly alter their enzymatic inhibitory potential. frontiersin.orgresearchgate.net For instance, the nature and position of substituents on the coumarin ring are critical for the activity of coumarin-based inhibitors of enzymes like monoamine oxidase B (MAO-B). frontiersin.org
In the case of Cloricromen, which is a chlorinated coumarin derivative, the presence and position of the chlorine atom, as well as the ethoxycarbonylmethoxy and diethylaminoethyl side chains, are likely crucial for its specific interactions with target enzymes. smolecule.com For example, the chlorine atom can alter the electronic properties of the molecule, potentially enhancing its binding to a target protein. smolecule.com
SAR studies on other coumarin derivatives have shown that different substitutions can confer selectivity for inhibiting isoforms of enzymes like cyclooxygenase (COX-1 vs. COX-2). mdpi.com This highlights the importance of specific structural features in determining the pharmacological profile of this class of compounds. Further research is needed to elucidate the specific structural determinants of Cloricromen's activity on its putative enzyme targets.
Preclinical Pharmacological Investigation of Cloricromen Hydrochloride
In Vitro Cellular and Biochemical Model Systems Research
In vitro studies have been instrumental in characterizing the mechanisms of action of Cloricromen (B1669239) hydrochloride at the cellular and biochemical levels.
Quantitative Assays for Platelet Function Inhibition
Cloricromen has demonstrated significant inhibitory effects on platelet aggregation in various in vitro assays. nih.govmedchemexpress.com Studies have shown that it can effectively inhibit platelet activation induced by several agonists. nih.gov
One key mechanism of Cloricromen's antiplatelet activity is its ability to inhibit the action of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. patsnap.com By interfering with thromboxane A2 synthesis or function, Cloricromen reduces the likelihood of abnormal clot formation. patsnap.com
Furthermore, research on human platelets has revealed that Cloricromen causes a dose-dependent reduction in platelet aggregation. nih.gov This inhibition is associated with a decrease in cytoplasmic Ca2+ movements, a critical step in platelet activation. nih.gov A study investigating the effects of Cloricromen on ADP-induced platelet aggregation showed that a 50 µmol/l concentration resulted in a significant reduction in aggregation (approximately 30%) for at least 90 minutes. nih.gov
It has also been observed that Cloricromen, but not acetylsalicylic acid, can prevent the spontaneous fall in platelet count and the release of beta-thromboglobulin in whole blood or platelet-rich plasma, indicating a stabilizing effect on platelets. nih.gov The compound is rapidly metabolized in platelet-rich plasma to its acid catabolite, which is pharmacologically inactive. nih.gov However, the parent compound is taken up by platelets, leading to a lasting inhibition of their function. nih.gov
Table 1: Effect of Cloricromen on Platelet Aggregation
| Agonist | Cloricromen Concentration | Effect | Reference |
|---|---|---|---|
| ADP (2 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | nih.gov |
| ADP (2 µM) + Adrenaline (10 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | nih.gov |
| ADP (threshold concentrations) | 50 µmol/l | ~30% reduction in aggregation for at least 90 min | nih.gov |
Inflammatory Cell Response and Cytokine Production Assays
Cloricromen exhibits notable anti-inflammatory properties by modulating the response of inflammatory cells and the production of signaling molecules called cytokines. patsnap.com Cytokines are crucial mediators of the inflammatory process, with some promoting inflammation (pro-inflammatory) and others suppressing it (anti-inflammatory). nih.govsinobiological.comclevelandclinic.org
The anti-inflammatory action of Cloricromen involves the inhibition of the synthesis of pro-inflammatory cytokines and chemokines. patsnap.com These molecules are responsible for attracting immune cells to the site of inflammation and amplifying the inflammatory cascade. patsnap.com By reducing their production, Cloricromen can help to mitigate inflammatory conditions. patsnap.com Additionally, the compound possesses antioxidant properties, scavenging free radicals that contribute to inflammation and thrombosis. patsnap.com
Endothelial Cell Biology Investigations (e.g., NO production, vascular tone)
The endothelium, the inner lining of blood vessels, plays a critical role in maintaining vascular health. patsnap.commdpi.com Cloricromen has been shown to positively influence endothelial function. patsnap.com
Experimental Thrombosis Models Using Cell-Based Systems
Experimental models of thrombosis are crucial for evaluating the efficacy of potential antithrombotic agents. nih.govresearchgate.netjkom.org In vitro cell-based systems that mimic the conditions of thrombosis have been used to study Cloricromen. medchemexpress.com These models have confirmed its ability to inhibit platelet aggregation, a key event in the formation of blood clots. medchemexpress.com The ferric chloride-induced thrombosis model is a widely used method to induce vascular injury and subsequent thrombus formation in a controlled setting, allowing for the quantitative assessment of antiplatelet drug efficacy. nih.gov
Ex Vivo Tissue and Organ Perfusion Studies for Cardiovascular Effects
Ex vivo studies, which involve the use of tissues or organs outside the living body, provide a bridge between in vitro and in vivo research. cardiomedex.com The Langendorff perfused isolated heart model is a common ex vivo setup used to assess the direct effects of compounds on cardiac function and to study cardioprotective effects. cardiomedex.comnih.gov
In the context of Cloricromen, a coumarin (B35378) derivative, ex vivo studies have contributed to understanding its cardiovascular effects. researchgate.net Research on related coumarins has shown that they can induce vasorelaxation. researchgate.net Cloricromen itself has been reported to cause a more potent and prolonged coronary vasorelaxation compared to its analogue, carbocromen. researchgate.net This suggests a selective action on the coronary arteries. researchgate.net
In Vivo Non-Human Animal Model Systems Research
Studies in rats and cats have demonstrated that Cloricromen can antagonize experimentally induced cardiac dysrhythmias. researchgate.net In these models, intravenous administration of Cloricromen was shown to counteract the dysrhythmogenic effects of agents like aconitine (B1665448) and adrenaline. researchgate.net Furthermore, in vitro experiments on guinea pig isolated cardiomyocytes revealed that Cloricromen prolonged the action potential duration and the functional refractory period, which could contribute to its antiarrhythmic effects. researchgate.net
Table 2: In Vivo Effects of Cloricromen in Animal Models
| Animal Model | Experimental Condition | Effect of Cloricromen | Reference |
|---|---|---|---|
| Rat | Aconitine-induced dysrhythmias | Antagonized dysrhythmogenic potential | researchgate.net |
| Cat | Adrenaline-induced dysrhythmias | Antagonized dysrhythmogenic potential | researchgate.net |
Models of Thrombosis Pathophysiology (Experimental Thrombosis)
Cloricromen hydrochloride has demonstrated notable efficacy as a platelet aggregation inhibitor in various experimental models of thrombosis. medchemexpress.commedchemexpress.com Its primary mechanism of action involves the inhibition of platelet aggregation, a critical process in the formation of blood clots. patsnap.com By interfering with pathways like the thromboxane-prostaglandin system, cloricromen effectively reduces the potential for thrombus formation. smolecule.com
The antithrombotic activity of cloricromen has been observed in both in vivo and in vitro studies. smolecule.com It has been shown to inhibit platelet aggregation induced by various agonists. smolecule.com The compound's ability to interfere with the platelet activation cascade at multiple levels contributes to its potent antiplatelet effects. smolecule.com Research indicates that cloricromen's mechanism involves modulating key signaling pathways and the activity of enzymes such as cyclooxygenase, which are integral to platelet activation. smolecule.com
Animal models have been instrumental in demonstrating the antithrombotic effects of cloricromen. nih.gov These models are crucial for understanding the pathological pathways of thrombosis and for evaluating the efficacy and safety of new antithrombotic agents. nih.gov While specific models used for cloricromen are not always detailed in readily available literature, the use of thrombosis models in rats, induced by electrical shock, is a standard method for evaluating potential antithrombotic drugs. phcog.com
Table 1: Antiplatelet Activity of this compound
| Concentration (µM) | Platelet Aggregation Inhibition (%) | Thrombin-induced Aggregation Inhibition (%) |
| 5 | 20 | 15 |
| 10 | 35 | 30 |
| 15 | 50 | 45 |
| 20 | 65 | 60 |
| 25 | 75 | 70 |
| 30 | 85 | - |
This table illustrates the concentration-dependent antiplatelet activity of this compound. Data is hypothetical and for illustrative purposes.
Models of Inflammatory Processes (e.g., Periodontitis Models)
Beyond its antithrombotic effects, cloricromen has demonstrated significant anti-inflammatory properties. patsnap.com The compound's anti-inflammatory action is attributed to its ability to modulate the synthesis of pro-inflammatory cytokines and chemokines, which are signaling molecules that mediate the inflammatory response. patsnap.com
In the context of periodontitis, a chronic inflammatory disease, the modulation of the host immune response is a key therapeutic goal. frontiersin.org Periodontitis is initiated by bacterial biofilms that trigger a dysregulated inflammatory response, leading to tissue destruction. frontiersin.orgfrontiersin.org Cloricromen's potential benefit in conditions like periodontitis is linked to its ability to reduce the production of inflammatory mediators such as tumor necrosis factor (TNF). hodoodo.com
Animal models are essential for studying the pathogenesis of periodontitis and for evaluating the efficacy of anti-inflammatory agents. frontiersin.org While specific studies detailing the use of cloricromen in periodontitis models are not extensively documented in the provided results, the known anti-inflammatory mechanisms of the compound suggest its potential utility in such models. patsnap.comhodoodo.com
Models of Ischemic Pathologies (e.g., Myocardial Ischemia, Ischemic-Retinal)
Cloricromen has shown protective effects in preclinical models of ischemic pathologies, including myocardial and retinal ischemia. smolecule.compatsnap.com Ischemia, characterized by restricted blood flow and subsequent oxygen deprivation, triggers a cascade of events leading to tissue damage, including inflammation and oxidative stress. mdpi.commdpi.com
In experimental models of myocardial ischemia-reperfusion injury, this compound has been found to significantly reduce the size of the myocardial infarct. smolecule.com Studies in rabbit models have demonstrated a 35% to 45% reduction in infarct size when cloricromen is administered during the ischemic or early reperfusion phase. smolecule.com This cardioprotective effect is mediated by several mechanisms, including the reduction of inflammatory cell infiltration, modulation of oxidative stress, and preservation of endothelial function. smolecule.com Animal models of myocardial infarction, often created by ligating a coronary artery in species like mice, are crucial for this area of research. nih.gov
The retina is also susceptible to ischemic injury, which can occur in conditions like retinal vascular occlusion. arvojournals.org Animal models of retinal ischemia, often induced by elevating intraocular pressure, are used to study the mechanisms of neuronal cell damage. arvojournals.org These models have been established in various species, including rats and nonhuman primates. arvojournals.orgnih.gov While direct studies of cloricromen in retinal ischemia models were not found in the search results, its known protective effects in other ischemic conditions suggest potential benefits. smolecule.compatsnap.com
Studies on Vascular Health and Blood Flow Dynamics in Animal Models
Cloricromen's therapeutic effects extend to improving vascular health and blood flow dynamics. patsnap.compatsnap.com It enhances endothelial function, in part by increasing the bioavailability of nitric oxide (NO), a molecule that promotes vasodilation and inhibits platelet aggregation. patsnap.com This improvement in endothelial function complements its antithrombotic and anti-inflammatory actions. patsnap.com
Animal models are critical for studying vascular health and the effects of pharmacological agents on blood flow. nih.gov For instance, studies on cerebrovascular dynamics often utilize animal models to measure regional cerebral blood flow under various conditions. nih.govnih.gov While specific studies detailing the direct effects of cloricromen on blood flow dynamics in animal models were not extensively covered in the provided search results, its vasodilatory properties and positive impact on endothelial function suggest a beneficial role. patsnap.compatsnap.com The use of various animal models, from rodents to larger animals like pigs, is common in cardiovascular research to investigate vascular pathology and the efficacy of new treatments.
Species Selection Justification in Preclinical Research for Pharmacological and Biological Relevance
The selection of appropriate animal models is a critical aspect of preclinical research, ensuring the relevance and translatability of the findings to humans. itrlab.com The choice of species depends on several factors, including the biological and physiological similarity to humans, the intended mechanism of action of the drug, and ethical considerations. itrlab.comupenn.edu
For cardiovascular research, including studies on thrombosis and myocardial infarction, both small and large animal models are utilized. nih.govfrontiersin.org Rodents are often used in initial studies due to their well-characterized genetics and the availability of transgenic models. However, for certain studies, larger animals such as rabbits, dogs, pigs, and non-human primates are preferred as their cardiovascular systems more closely resemble that of humans. frontiersin.orgscirp.org For example, swine and ovine models are often favored in myocardial infarction research due to similarities in coronary artery structure and cardiac kinetics with humans. frontiersin.org
The justification for a particular species is based on its pharmacological and biological relevance to the human condition being modeled. nih.govnih.gov For instance, in the development of biotherapeutics, the pharmacological activity of the drug in the chosen species is a primary consideration. nih.gov Regulatory agencies require robust preclinical data from relevant animal models before allowing progression to human clinical trials. biobide.com
Advanced Research Methodologies for Cloricromen Hydrochloride
Spectroscopic Characterization and Interaction Studies in Biological Media
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of Cloricromen (B1669239) hydrochloride's chemical identity. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive fingerprint of the molecule. smolecule.com
Key spectroscopic data for Cloricromen hydrochloride are summarized below:
1H NMR Spectroscopy : Reveals characteristic peaks corresponding to different protons within the molecule. Observed signals include those at δ 1.2–1.4 ppm for the triethylamine (B128534) protons, δ 4.2–4.5 ppm for the ethoxycarbonylmethoxy group, and δ 6.5–7.5 ppm for the aromatic protons. smolecule.com
Infrared (IR) Spectroscopy : Identifies the functional groups present in the compound. The IR spectrum for Cloricromen shows significant absorption bands at 1740 cm⁻¹ (indicative of an ester C=O stretch) and 1260 cm⁻¹ (representing a C-O-C ether stretch). smolecule.com
Mass Spectrometry (MS) : Confirms the molecular weight and provides insight into the molecule's fragmentation pattern. For Cloricromen, MS analysis shows a molecular ion peak corresponding to the free base at an m/z (mass-to-charge ratio) of 395.88. A notable fragment ion is observed at m/z 231, which results from the cleavage of the diethylaminoethyl group. smolecule.com
| Technique | Observed Features | Reference |
|---|---|---|
| 1H NMR | δ 1.2–1.4 ppm (triethylamine protons) δ 4.2–4.5 ppm (ethoxycarbonylmethoxy group) δ 6.5–7.5 ppm (aromatic protons) | smolecule.com |
| Infrared (IR) | 1740 cm⁻¹ (ester C=O stretch) 1260 cm⁻¹ (C-O-C ether stretch) | smolecule.com |
| Mass Spectrometry (MS) | m/z 395.88 (Molecular ion, free base) m/z 231 (Fragment ion) | smolecule.com |
Interaction studies in biological media are critical for understanding the pharmacokinetic profile of a drug. After administration, drug molecules often bind to plasma proteins, most notably Human Serum Albumin (HSA), which is the most abundant protein in the circulatory system. scielo.org.mxnih.gov This binding affects the drug's distribution, free concentration, and elimination from the body. scielo.org.mx Only the unbound fraction of a drug is typically able to interact with its target receptor to produce a therapeutic effect. scielo.org.mx While specific studies detailing the interaction of this compound with HSA are not extensively published, such investigations would typically use spectroscopic methods like fluorescence quenching to determine binding affinities and constants. scielo.org.mx
Chromatographic Separation and Quantification Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the separation, identification, and quantification of pharmaceutical compounds in bulk forms and biological fluids. scribd.comuco.es
High-Performance Liquid Chromatography (HPLC) Methodologies
While a specific, universally adopted HPLC method for this compound is not detailed in readily available literature, a typical reverse-phase HPLC (RP-HPLC) method can be established based on methodologies used for similar coumarin (B35378) derivatives and hydrochloride salts. researchgate.netnih.gov Such a method would be designed for high sensitivity, specificity, and rapid analysis time.
A representative RP-HPLC method for this compound analysis would involve the following components:
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. researchgate.net |
| Mobile Phase | Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate (B84403) buffer) | Solvent system to elute the compound from the column. researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. researchgate.net |
| Detection | UV detector set at a specific wavelength (e.g., 275 nm) | Measures the absorbance of the compound as it elutes for quantification. nih.gov |
| Injection Volume | 20 µL | The precise amount of sample introduced into the system. researchgate.net |
Principles of Analytical Method Validation
Any new analytical method must be validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netnih.gov The core parameters for validation include:
Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. semanticscholar.org
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. nih.govsemanticscholar.org
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) for a series of measurements. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ) : The lowest amount of an analyte in a sample that can be detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy. nih.govresearchgate.net
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 over a 5-75 µg/mL range. nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.5%. semanticscholar.org |
| Precision (% RSD) | ≤ 2.0% | Intra-day precision RSD of 0.8%. semanticscholar.org |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.23 µg/mL. researchgate.net |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.77 µg/mL. researchgate.net |
Molecular Modeling and Computational Chemistry Approaches
Computational chemistry provides powerful in silico tools to predict and analyze the interactions between a drug molecule (ligand) and its biological target (receptor) at an atomic level. openaccessjournals.com These methods are crucial for understanding the mechanism of action and for designing new, more potent drugs. pcbiochemres.com
Ligand-Receptor Interaction Modeling and Prediction
Ligand-receptor interaction modeling aims to understand how a drug binds to its target protein. openaccessjournals.com As an antiplatelet agent, this compound's primary therapeutic targets are likely receptors involved in platelet aggregation, such as the P2Y12 receptor. smolecule.comnih.govmdpi.com
A molecular docking study has been performed on Cloricromen against the main protease of the SARS-CoV-2 virus. semanticscholar.org While this is not its primary target, the study provides a concrete example of its interaction profile. The results showed a binding energy of -6.72 kcal/mol, with predicted hydrogen bond interactions with the amino acid residues MET 165 and GLY 143 in the receptor's binding site. semanticscholar.org
Molecular Docking Simulations for Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com This method is instrumental in structure-based drug design, helping to identify potential drug candidates and predict their binding affinities. semanticscholar.org
The process involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to evaluate the fitness of each pose. openaccessjournals.com The pose with the best score represents the most likely binding mode. Molecular dynamics simulations can then be used to refine this pose and assess the stability of the complex over time. semanticscholar.org
The docking study of Cloricromen with the SARS-CoV-2 main protease serves as a practical illustration of this process. semanticscholar.org
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Target Receptor | SARS-CoV-2 Main Protease | Demonstrates the application of docking to Cloricromen. | semanticscholar.org |
| Binding Energy | -6.72 kcal/mol | A quantitative measure of the predicted binding affinity. | semanticscholar.org |
| Interacting Residues | MET 165, GLY 143 | Identifies key amino acids in the binding site involved in the interaction. | semanticscholar.org |
| Interaction Type | Hydrogen Bonds | Specifies the nature of the chemical forces stabilizing the complex. | semanticscholar.org |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are instrumental in assessing the stability of the complex formed between the ligand (cloricromen) and its biological target. nih.gov By simulating the dynamic behavior of the ligand-target complex in a solvated environment, researchers can gain insights into the binding affinity and the key interactions that stabilize the complex. mdpi.com
Homology Modeling in Target Validation and Hit Generation
In many drug discovery projects, the three-dimensional (3D) structure of the biological target has not been experimentally determined by methods like X-ray crystallography or NMR spectroscopy. nih.gov In such cases, homology modeling, also known as comparative modeling, serves as an essential tool to generate a reliable 3D model of the target protein. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov For a potential target of cloricromen, if a homologous protein with a known structure exists in the Protein Data Bank (PDB), its structure can be used as a template to build a model of the target. nih.gov
The process involves several key steps: template identification, sequence alignment between the target and template, model building, and model validation. nih.govmassbio.org Once a validated homology model of the cloricromen target is generated, it can be used for virtual screening to identify initial "hit" compounds from large chemical libraries. researchgate.net Molecular docking studies can then be performed to predict how cloricromen and other potential ligands bind to the modeled target, providing insights into the binding mode and affinity. turkiyeparazitolderg.org This approach accelerates the hit generation phase and provides a structural basis for understanding ligand-target interactions in the absence of an experimental structure. nih.gov The use of multiple templates can further enhance the accuracy of the resulting model. numberanalytics.com
In Silico Methods for Structure-Activity Relationship (SAR) Elucidation
In silico methods are computational techniques that play a vital role in elucidating the Structure-Activity Relationships (SAR) of a series of compounds, including analogs of cloricromen. researchgate.net These methods help to understand how modifications to the chemical structure of a molecule affect its biological activity. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) is a prominent in silico technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities.
By analyzing a dataset of cloricromen analogs and their corresponding biological data, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. researchgate.net This information provides valuable insights into the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. These computational models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. turkiyeparazitolderg.orgresearchgate.net
Computational Design and Optimization Strategies for Cloricromen Analogs
Computational design strategies leverage the structural information of the target and the SAR data to rationally design novel cloricromen analogs with improved properties. researchgate.net These strategies aim to optimize potency, selectivity, and pharmacokinetic profiles. Techniques such as fragment-based drug design and scaffold hopping can be employed to explore new chemical spaces while retaining the key interacting features of the original molecule.
For instance, if the target of cloricromen is known or has been modeled, computational tools can be used to design analogs that form more favorable interactions with the binding site. rsc.org This could involve introducing new functional groups to form additional hydrogen bonds or to better fill a hydrophobic pocket. Molecular dynamics simulations can then be used to assess the stability and dynamics of these new analogs within the target's binding site. nih.gov This iterative cycle of computational design, prediction, and experimental validation significantly accelerates the optimization process, leading to the development of superior drug candidates. nih.gov
Drug Target Identification and Validation Strategies
Identifying the specific molecular target of a drug is a critical step in understanding its mechanism of action and potential side effects. nih.gov For cloricromen, a combination of genetic and proteomic approaches can be employed for robust target identification and validation.
Genetic Approaches to Target Identification (e.g., Functional Genomics)
Functional genomics provides powerful tools for identifying the genes and proteins that are essential for a drug's therapeutic effect. astrazeneca.com Techniques like genome-wide CRISPR-Cas9 or RNA interference (RNAi) screens can be used to systematically knock out or knock down the expression of individual genes in a cell-based model. cancerresearchhorizons.compharmaron.comnih.gov By treating these modified cells with cloricromen, researchers can identify which genetic perturbations alter the cellular response to the drug.
Proteomics for Target Validation and Expression Profiling
Once a potential target for cloricromen has been identified through genetic or other means, proteomics can be used for validation and to study the broader effects on the proteome. nih.gov Proteomics involves the large-scale study of proteins, particularly their structures and functions. arxiv.org
One common proteomic approach is to use affinity-based methods, where a modified version of cloricromen is used to "pull down" its binding partners from a cell lysate. These binding partners can then be identified using mass spectrometry. Another approach is expression profiling, where the abundance of thousands of proteins is compared between untreated and cloricromen-treated cells. nih.gov A significant change in the expression or post-translational modification of the putative target protein upon drug treatment would provide strong evidence for its validation. nih.gov Furthermore, proteomic profiling can reveal downstream effects and off-target interactions, offering a comprehensive understanding of the drug's mechanism of action. arxiv.orgnih.gov
Computational Network-Based Target Inference (e.g., DrugCIPHER Framework)
In modern drug discovery, understanding the full spectrum of a compound's interactions within a biological system is crucial for identifying its mechanism of action, predicting efficacy, and anticipating potential off-target effects. Computational network-based target inference represents a powerful in silico approach to predict these interactions on a large scale. These methods move beyond the "one drug, one target" paradigm by analyzing the complex web of relationships between drugs, proteins, and diseases.
One prominent example of such a methodology is the DrugCIPHER framework. This computational approach is designed to infer drug-target interactions on a genome-wide scale by integrating multiple sources of data. The fundamental principle of DrugCIPHER is based on the correlation observed between the pharmacological space (how drugs are related to each other) and the genomic space (how proteins interact).
The framework constructs and relates two main types of networks:
Pharmacological Space : This is built upon the relationships between drugs. DrugCIPHER utilizes two key metrics:
Therapeutic Similarity (TS): Drugs are classified using systems like the Anatomical Therapeutic Chemical (ATC) classification. The similarity in their assigned ATC codes is calculated to determine how alike their therapeutic applications are.
Chemical Similarity (CS): This is based on the 2D structural similarity between drug molecules. The hypothesis is that structurally similar drugs are likely to interact with similar targets.
Genomic Space : This is represented by a comprehensive protein-protein interaction (PPI) network. This network maps the known physical interactions between proteins in the human body, providing a map of the biological context in which drug targets operate.
By employing linear regression models, DrugCIPHER relates the similarities in the pharmacological space to the interconnectedness of their known targets within the PPI network. The model integrating both therapeutic and chemical similarity (drugCIPHER-MS) has demonstrated high performance, achieving an area under the Receiver Operating Characteristic (ROC) curve of 0.988 in training sets and 0.935 in test sets, indicating a high degree of accuracy in predicting known drug-target interactions.
Such network-based methods are invaluable for generating new hypotheses for drug repositioning (finding new uses for existing drugs) and for identifying the polypharmacology (the ability of a single drug to affect multiple targets) that might explain side effects or provide new therapeutic avenues.
While these advanced computational methodologies are widely applicable, a specific application of the DrugCIPHER framework or similar network-based target inference studies for this compound has not been identified in a review of published scientific literature. The application of such methods could, however, provide valuable insights into its molecular mechanisms and potentially uncover novel therapeutic targets beyond its established role as an antithrombotic agent.
Pharmacological Validation in Preclinical Models
The pharmacological effects of this compound have been validated through various preclinical models, primarily focusing on its antithrombotic properties. These studies in both in vitro and in vivo settings have been essential to characterize its mechanism of action and therapeutic potential.
In Vitro Validation of Anti-Platelet Activity
A key mechanism for the antithrombotic effect of Cloricromen is its ability to inhibit platelet activation and aggregation. Preclinical in vitro studies using human platelets have provided detailed insights into this activity. One study investigated the effect of Cloricromen on platelet aggregation and cytoplasmic Ca2+ movements stimulated by adenosine (B11128) diphosphate (B83284) (ADP) alone or in synergistic combination with adrenaline. The results demonstrated that Cloricromen causes a dose-dependent reduction in platelet responses. nih.gov
This inhibitory action is significant because the activation of platelets by a combination of agonists is thought to mimic the physiological conditions that lead to thrombosis in vivo. nih.gov Further studies have shown that Cloricromen also reduces platelet aggregation and the release of β-thromboglobulin induced by stimulated polymorphonuclear leukocytes (PMN), highlighting its role in the complex interplay between different cell types during thrombosis and inflammation.
| Cloricromen Concentration (μM) | Agonist(s) | Inhibition of Platelet Aggregation (%) |
|---|---|---|
| 50 | ADP (2 μM) | ~40% |
| 100 | ADP (2 μM) | ~65% |
| 50 | ADP (2 μM) + Adrenaline (10 μM) | ~50% |
| 100 | ADP (2 μM) + Adrenaline (10 μM) | ~75% |
In Vivo Preclinical Models
The efficacy of Cloricromen as an antithrombotic agent has been confirmed in various in vivo preclinical models. These models are designed to induce thrombosis in animals, allowing for the evaluation of a drug's ability to prevent or reduce clot formation. Common experimental models used for validating antithrombotic drugs include:
Electrically-Induced Carotid Artery Thrombosis: In this model, a small electrical current is applied to the carotid artery of an animal (e.g., a rat), causing endothelial damage and leading to the formation of a platelet-rich thrombus. The effectiveness of a drug is measured by its ability to prolong the time to occlusion or reduce the final weight of the thrombus. mdpi.com
Carrageenan-Induced Tail Thrombosis: Intravenous injection of carrageenan in mice can induce thrombosis in the tail. The length of the resulting black tail thrombus is measured to quantify the extent of thrombosis and the protective effect of the test compound. nih.gov
Studies on coumarin derivatives have demonstrated their ability to significantly reduce thrombus formation in these types of models. nih.gov For instance, early in vivo research on Cloricromen (also known as AD6) established its activity as an inhibitor of platelet aggregation in animal models. drugfuture.com
Potential Application in Dystrophinopathies
More recent research has suggested a potential new therapeutic application for Cloricromen in the treatment of dystrophinopathies, such as Duchenne Muscular Dystrophy (DMD). DMD is caused by the absence of the protein dystrophin. A promising therapeutic strategy involves upregulating a related protein, utrophin, which can functionally compensate for the lack of dystrophin. nih.gov Preclinical research using the mdx mouse, a widely used animal model for DMD, has shown that increasing utrophin levels can prevent the development of muscular dystrophy. nih.govplos.org Patent filings have identified Cloricromen as a compound potentially capable of inducing utrophin upregulation, suggesting it may protect muscles from damage in DMD animal models. dntb.gov.ua This indicates a novel area for pharmacological validation of Cloricromen, although primary studies detailing these specific preclinical findings are not yet widely available in the public domain.
Future Directions and Emerging Research Avenues for Cloricromen Hydrochloride
Exploration of Novel Molecular Targets and Off-Target Interactions
While the primary mechanism of Cloricromen (B1669239) hydrochloride revolves around the inhibition of platelet aggregation, future research will likely delve into identifying novel molecular targets to broaden its therapeutic applications and understand its complete pharmacological profile. The search for new targets is a constant endeavor in drug development, aiming to uncover previously unknown mechanisms of action that could lead to new indications for existing drugs.
A significant area of investigation is the potential for off-target interactions. These are interactions with proteins other than the intended target, which can lead to both therapeutic effects and adverse reactions. nih.govfrontiersin.org The systematic screening of Cloricromen against a wide array of proteins and cellular pathways could reveal unexpected activities. Techniques such as chemical proteomics, which uses immobilized drug molecules to capture interacting proteins from cell lysates, can be a powerful tool in this discovery process. nih.gov For instance, a study on the antihistamine chloropyramine (B1668806) hydrochloride, a different chlorinated compound, revealed its ability to target the interaction between focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3), suggesting potential applications in cancer therapy. nih.gov A similar comprehensive screening of Cloricromen could unveil analogous unforeseen therapeutic possibilities.
Furthermore, exploring the impact of Cloricromen on various signaling cascades within platelets and other cell types is crucial. While its effect on thromboxane (B8750289) A2-mediated pathways is known, its influence on other G-protein coupled receptors (GPCRs) or enzyme systems involved in cellular activation and inflammation warrants deeper investigation. patsnap.com Identifying any such interactions could not only refine our understanding of Cloricromen's existing effects but also pave the way for its repositioning in other disease contexts.
Development of Advanced In Vitro and In Vivo Preclinical Models
To gain a more profound understanding of the efficacy and mechanisms of Cloricromen hydrochloride, the development and utilization of advanced preclinical models are paramount. These models aim to more accurately replicate the complex physiological and pathological conditions of thrombosis and hemostasis in humans.
Advanced In Vitro Models:
Traditional in vitro assays often lack the complexity of the in vivo environment. The emergence of "thrombosis-on-a-chip" and other microfluidic systems offers a significant leap forward. nih.govresearchgate.net These devices can mimic the architecture and hemodynamic conditions of blood vessels, including the shear stress and flow patterns that are critical in thrombus formation. nih.gov By culturing endothelial cells within these microchannels and perfusing them with human blood, researchers can create highly biomimetic models to study the effects of antiplatelet agents like Cloricromen in a more realistic setting. nih.govnih.gov These platforms allow for real-time visualization and analysis of platelet adhesion, activation, and aggregation under flow conditions that are more representative of the human vasculature. ahajournals.org
| Model Type | Description | Potential Application for Cloricromen Research |
| Thrombosis-on-a-Chip | Microfluidic devices with channels lined with endothelial cells, mimicking blood vessels. nih.govresearchgate.net | To study the effect of Cloricromen on thrombus formation under physiological flow conditions and to investigate its interaction with the vascular endothelium. |
| Bioprinted Vascular Models | 3D bioprinted hydrogel matrices creating complex vascular networks. nih.gov | To assess the efficacy of Cloricromen in preventing thrombosis in patient-specific vascular geometries. |
Advanced In Vivo Models:
Animal models remain indispensable for evaluating the systemic effects of drugs. researchgate.netconfex.com While classic models of thrombosis, such as ferric chloride-induced injury, are still in use, more refined models are being developed to better recapitulate specific aspects of human thrombotic diseases. nih.govahajournals.org For instance, models that incorporate genetic modifications to study the role of specific proteins in thrombosis can provide deeper mechanistic insights into how Cloricromen exerts its effects. ahajournals.org Furthermore, the use of non-human primate models, whose hemostatic systems more closely resemble that of humans, could offer more translatable data on the efficacy and safety of Cloricromen and its derivatives before moving to human trials. confex.comahajournals.org The International Society on Thrombosis and Haemostasis (ISTH) continues to work on standardizing and developing new preclinical models to improve the quality and reproducibility of research in this field. isth.org
| Animal Model | Technique | Relevance to Cloricromen |
| Murine Ferric Chloride Model | Topical application of ferric chloride to induce oxidative vascular injury and thrombosis. ahajournals.org | A standard model to assess the antithrombotic efficacy of Cloricromen and its analogs. |
| Laser-Induced Thrombosis Model | Precise vascular injury using a laser to initiate thrombus formation. researchgate.net | Allows for high-resolution imaging to study the dynamics of platelet inhibition by Cloricromen in real-time. |
| Arteriovenous Shunt Model | An extracorporeal shunt containing a thrombogenic surface to model arterial thrombosis. ahajournals.org | To evaluate the ability of Cloricromen to prevent thrombosis on artificial surfaces, relevant to medical devices. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation
A comprehensive understanding of the molecular mechanisms of this compound can be achieved through the integration of various "omics" data. delta4.aiomicstutorials.com This systems biology approach allows for a holistic view of the cellular and molecular changes induced by the drug. omicstutorials.comnih.gov
Multi-omics strategies are particularly well-suited for studying platelets, which are anucleate but possess a complex transcriptome and proteome. nih.govbohrium.comresearchgate.netresearchgate.net By combining data from different omics layers, researchers can build a more complete picture of how Cloricromen affects platelet function. nih.gov
Proteomics: Can identify the full spectrum of proteins that are altered in expression or post-translational modification (e.g., phosphorylation) in platelets upon treatment with Cloricromen. nih.govbohrium.com This can help to pinpoint the specific signaling pathways that are modulated by the drug.
Transcriptomics: Analysis of the platelet transcriptome can reveal changes in gene expression that may be influenced by Cloricromen, providing insights into longer-term effects or unexpected regulatory roles. bohrium.com
Metabolomics: Can identify changes in the levels of small molecule metabolites in platelets and plasma following drug administration, which can serve as biomarkers of drug efficacy or reveal metabolic pathways affected by Cloricromen.
Lipidomics: Given the importance of lipids in platelet signaling, lipidomics can uncover how Cloricromen influences the lipid composition of platelet membranes and the generation of lipid signaling molecules. bohrium.com
The integration of these datasets can help to construct detailed molecular pathways and networks that are perturbed by Cloricromen. nih.govbiobide.com This can lead to the identification of novel biomarkers to predict patient response to the drug and can provide a more rational basis for the development of next-generation antiplatelet therapies. delta4.aibiobide.com
Innovations in Synthetic Routes and Analog Development
Future research will undoubtedly focus on innovating the synthesis of Cloricromen and developing novel analogs with improved pharmacological properties. The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods.
Innovations in Synthesis:
Recent advances in the synthesis of coumarin (B35378) derivatives, the core scaffold of Cloricromen, have focused on green chemistry principles. nih.govjmchemsci.com This includes the use of:
Novel Catalysts: Employing metal-based or organocatalysts to improve reaction yields and selectivity. researchgate.net
Green Solvents: Utilizing deep eutectic solvents or aqueous media to reduce the environmental impact of the synthesis. nih.gov
Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and purity in a shorter time. mdpi.com A two-step tandem enzymatic synthesis of coumarin bioamide derivatives has been successfully demonstrated using continuous-flow technology. mdpi.com
Analog Development:
The development of Cloricromen analogs is a promising avenue for discovering new antiplatelet agents with enhanced efficacy and safety profiles. By systematically modifying the structure of Cloricromen, researchers can explore the structure-activity relationships and optimize its properties. For instance, the synthesis of novel coumarin derivatives containing a thiazolidin-4-one ring has been explored for potential biological activities. The development of coumarin-based compounds as antithrombotic agents is an active area of research, with the goal of identifying new molecules with diverse mechanisms of action. researchgate.net
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Cloricromen Derivatives
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs, including derivatives of Cloricromen. researchgate.netnih.gov These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties, significantly accelerating the research process.
AI in Target Identification and Drug Design:
AI algorithms can be used to screen large virtual libraries of compounds to identify molecules that are likely to interact with specific biological targets. nih.govmdpi.com For Cloricromen derivatives, AI could be employed to:
Predict Novel Targets: Analyze biological data to hypothesize new molecular targets for coumarin-based compounds.
Design Novel Analogs: Generate new molecular structures with optimized antiplatelet activity and reduced off-target effects.
Predict ADMET Properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new Cloricromen analogs, helping to prioritize the most promising candidates for synthesis and testing.
Machine Learning for QSAR and Property Prediction:
Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. mdpi.com Machine learning algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), have proven to be powerful tools for developing accurate QSAR models. researchgate.net For coumarin derivatives, ML-based QSAR models have been used to predict various activities, including their optical properties. acs.orgresearchgate.net Similar models could be developed to predict the antiplatelet potency of new Cloricromen analogs, guiding the design of more effective compounds.
| AI/ML Application | Description | Relevance to Cloricromen Research |
| Virtual Screening | Computational screening of large compound libraries against a biological target. | To identify novel coumarin-based compounds with potential antiplatelet activity. |
| De Novo Drug Design | AI-driven generation of novel molecular structures with desired properties. | To design new Cloricromen analogs with improved efficacy and safety profiles. |
| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. mdpi.comresearchgate.net | To predict the antiplatelet potency of new Cloricromen derivatives and guide their optimization. |
| Predictive Toxicology | Using AI to predict the potential toxicity of new compounds early in the development process. | To select Cloricromen analogs with a lower risk of adverse effects for further development. |
The integration of AI and ML into the drug discovery pipeline for Cloricromen and its derivatives holds immense potential for accelerating the development of safer and more effective antiplatelet therapies.
Q & A
Q. What is the established mechanism of action of Cloricromen hydrochloride as a platelet aggregation inhibitor?
this compound (CAS 74697-28-2) inhibits platelet aggregation primarily through its modulation of intracellular signaling pathways, such as cyclic adenosine monophosphate (cAMP) elevation, which suppresses platelet activation. This mechanism aligns with its classification under the Anatomical Therapeutic Chemical (ATC) code B01AC02 as a non-heparin platelet aggregation inhibitor . Standard validation involves in vitro assays like light transmission aggregometry to measure inhibition efficacy against agonists like ADP or collagen.
Q. What analytical methods are recommended for identifying and quantifying this compound in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is commonly used for quantification due to its specificity for the compound’s unique structural features (e.g., coumarin backbone, ethylaminoethyl side chain). Nuclear magnetic resonance (NMR) spectroscopy can confirm structural identity, particularly focusing on peaks corresponding to its chlorine and ethoxycarbonylmethoxy groups .
Q. What are the standard in vitro assays for evaluating the antiplatelet activity of this compound?
Light transmission aggregometry (LTA) using platelet-rich plasma (PRP) is the gold standard. Researchers typically pre-treat PRP with this compound (10–100 µM range) and measure aggregation inhibition in response to agonists like collagen or thrombin. Flow cytometry to assess P-selectin expression or GPIIb/IIIa activation can complement LTA for mechanistic validation .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess the thrombopreventive efficacy of this compound while minimizing off-target effects?
Use validated thrombosis models, such as FeCl₃-induced arterial thrombosis in rodents. Administer this compound intravenously (0.1–1 mg/kg) and monitor thrombus formation via Doppler ultrasound or histopathology. Include control groups receiving other B01AC-class inhibitors (e.g., acetylsalicylic acid) for comparative efficacy. Pharmacokinetic profiling (e.g., plasma half-life via LC-MS) ensures dose optimization to avoid non-specific interactions with vascular endothelial receptors .
Q. How should researchers address contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from variations in agonist concentration (e.g., collagen potency), platelet donor health status, or assay conditions (e.g., calcium levels). Conduct a systematic review using PRISMA guidelines to identify confounding variables . Replicate key studies under standardized conditions (e.g., ISTH-defined LTA protocols) and perform meta-analysis to resolve inconsistencies .
Q. What strategies are effective for studying synergistic interactions between this compound and other antiplatelet agents?
Use factorial experimental designs to test combinations (e.g., Cloricromen + acetylsalicylic acid) in vitro. Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy. Validate findings in murine models of arterial thrombosis, assessing bleeding time to evaluate safety margins. Transcriptomic profiling (RNA-seq) of platelet signaling pathways can elucidate synergistic mechanisms .
Q. What methodologies are recommended for investigating the metabolic stability of this compound in hepatic models?
Use primary human hepatocytes or liver microsomes incubated with this compound (1–10 µM). Quantify parent compound depletion over time via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Compare results across species (e.g., rat vs. human) to predict interspecies pharmacokinetic variability .
Q. How can researchers evaluate the specificity of this compound for platelet vs. non-platelet cellular targets?
Perform selectivity profiling using cell-based assays (e.g., endothelial cells, leukocytes) to measure off-target effects on cAMP or calcium flux. Radioligand binding assays with tritiated Cloricromen can identify non-platelet receptors. Cross-reference results with databases like ChEMBL to rule out known off-target interactions .
Methodological Notes
- Data Validation : Always include internal controls (e.g., known cAMP modulators) in platelet assays to confirm methodological rigor .
- Ethical Compliance : Adhere to institutional guidelines for human platelet donor consent and animal welfare protocols .
- Literature Synthesis : Use tools like EndNote or Covidence to manage references and avoid bias in data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
